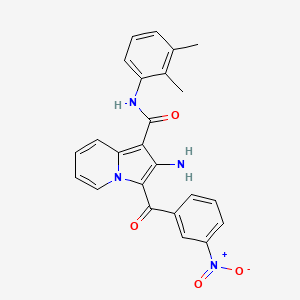

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-14-7-5-10-18(15(14)2)26-24(30)20-19-11-3-4-12-27(19)22(21(20)25)23(29)16-8-6-9-17(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIHOCYRHTZXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the nitrobenzoyl group and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted indolizine compounds.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit potent antitumor properties. Specifically, 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against these cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell survival pathways.

Antimicrobial Properties

The compound has also shown promising results against a range of bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.

- Research Findings : A comparative study revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in terms of efficacy.

Neuroprotective Effects

Emerging research suggests that indolizine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Experimental Evidence : In vitro assays demonstrated that this compound could reduce oxidative stress markers and improve neuronal survival rates in models of neurotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitumor | HeLa | 5.0 | Apoptosis induction |

| Antitumor | MCF-7 | 4.5 | Cell cycle arrest |

| Antimicrobial | E. coli | 10.0 | Membrane disruption |

| Antimicrobial | S. aureus | 8.0 | Protein synthesis inhibition |

| Neuroprotective | SH-SY5Y neurons | 12.0 | Oxidative stress reduction |

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological activities and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and side effects.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s 2,3-dimethylphenyl group increases lipophilicity (XlogP ~5.5) compared to the 2-chlorophenyl analog (XlogP ~5.8) . However, the 4-ethylphenyl analog exhibits even higher lipophilicity (XlogP ~6.0) due to the longer alkyl chain.

- The absence of a nitro group in the benzoyl moiety (as in ) reduces polarity, reflected in its lower molecular weight (389.839) and XlogP (5.5).

Electronic and Steric Modifications: Chlorine vs. Methyl/Ethyl Groups: Chlorine (electron-withdrawing) in and may enhance electrophilic reactivity, whereas methyl/ethyl groups (electron-donating) in the target and could stabilize π-π interactions in protein binding. Nitro Group Position: The 3-nitrobenzoyl group in the target and vs.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted benzoyl chlorides with indolizine precursors. However, steric hindrance from the 2,3-dimethylphenyl group may require optimized reaction conditions .

Actividad Biológica

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indolizine ring, an amino group, and a nitrobenzoyl moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various bacteria, including Streptococcus pneumoniae and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 8 µg/mL against S. pneumoniae, indicating potent antimicrobial activity .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Several studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines.

- Case Study : In vitro studies on cancer cell lines have shown that certain analogs can induce apoptosis, leading to reduced cell viability. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may undergo bioreduction to form reactive intermediates that inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : Some studies suggest that the compound can alter membrane permeability in microbial cells, leading to cell lysis.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Streptococcus pneumoniae | 8 | Enzyme inhibition, membrane disruption |

| Antitumor | Various cancer cell lines | Varies | Apoptosis induction |

Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial efficacy of a series of nitro-substituted indolizine derivatives. The results indicated that modifications in the aromatic ring significantly impacted their antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .

Study 2: Antitumor Mechanisms

In another investigation, the antitumor activity was assessed using human cancer cell lines. The study revealed that certain derivatives induced apoptosis via mitochondrial pathways, with IC50 values ranging from 15 to 30 µg/mL depending on the specific structural modifications made to the indolizine scaffold .

Q & A

Q. What are the established synthetic routes for preparing 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step process:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .

Functionalization :

- Amino Group Introduction : Nucleophilic substitution with amines (e.g., 2,3-dimethylaniline) using coupling agents like EDCI.

- Nitrobenzoylation : Reaction with 3-nitrobenzoyl chloride under basic conditions (e.g., pyridine) to ensure regioselective acylation.

Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂, CuI | 80°C, N₂ | 60–70 |

| 2a | EDCI, DMF | RT | 75–85 |

| 2b | 3-nitrobenzoyl Cl | 0–5°C | 65–75 |

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., nitrobenzoyl proton shifts at δ 8.1–8.5 ppm ).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 473.18).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Q. What initial biological activities have been reported for indolizine carboxamide derivatives?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays against S. aureus (MIC = 8–16 µg/mL) and E. coli (MIC = 32–64 µg/mL) .

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ = 12–18 µM), comparable to ascorbic acid controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 25–40 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., nitro group reduction)?

Methodological Answer:

- Design of Experiments (DOE) : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, catalyst loading). For example, optimize Pd catalyst loading (0.5–2 mol%) and reaction time (4–12 hrs) to balance yield and cost .

- Inert Conditions : Strict oxygen-free environments to prevent nitro group reduction during benzoylation .

- Real-Time Monitoring : ReactIR spectroscopy to track reaction progress and terminate before side-product formation .

Q. What computational approaches are effective for predicting reaction pathways and regioselectivity?

Methodological Answer:

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model transition states and identify kinetically favored pathways (e.g., nitrobenzoyl vs. methylbenzoyl substitution) .

- Machine Learning : Train models on existing indolizine reaction data to predict optimal conditions (e.g., solvent, temperature) for new derivatives .

Q. How can contradictions in biological activity data (e.g., varying MIC values across studies) be resolved?

Methodological Answer:

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

- Metabolomic Profiling : LC-MS/MS to identify compound degradation products under assay conditions that may affect activity .

- Target Validation : Use CRISPR knockouts (e.g., S. aureus FabI enzyme) to confirm mechanism-specific efficacy .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

Q. How can regioselective functionalization of the indolizine core be achieved?

Methodological Answer:

- Protecting Groups : Temporarily block the amino group with Boc protection during benzoylation to direct reactivity to the C3 position .

- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 100°C, 20 min) for selective nitrobenzoyl attachment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.